molecular formula C7H5ClN2O4 B1599626 3-Amino-5-chloro-2-nitrobenzoic acid CAS No. 193481-78-6

3-Amino-5-chloro-2-nitrobenzoic acid

Cat. No. B1599626
CAS RN: 193481-78-6
M. Wt: 216.58 g/mol
InChI Key: STWBZTCBIRBNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-chloro-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H6N2O4 . It is a derivative of benzoic acid, which has an amino group (-NH2), a chloro group (-Cl), and a nitro group (-NO2) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-chloro-2-nitrobenzoic acid consists of a benzene ring with an amino group, a chloro group, and a nitro group attached. The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name .

Scientific Research Applications

Synthesis of Key Intermediates and Target Products

Application in Metal-Organic Chemistry

The compound has also been used in metal-organic chemistry. A study by Nong Wang and Qi Shi (2011) demonstrated the synthesis of a mononuclear silver(I) complex using 5-Chloro-2-nitrobenzoic acid. This complex exhibited high cytotoxic properties to both normal and carcinoma cells, highlighting its potential in medicinal chemistry (Nong Wang & Qi Shi, 2011).

Utility in Synthesis of Heterocyclic Compounds

Moreover, variants of 3-Amino-5-chloro-2-nitrobenzoic acid, like 4-Chloro-2-fluoro-5-nitrobenzoic acid, have been recognized as useful building blocks for the synthesis of various heterocyclic scaffolds, which are critical in drug discovery. Soňa Křupková et al. (2013) illustrated its role in the synthesis of nitrogenous heterocycles, which are integral to pharmaceutical development (Soňa Křupková, Petr Funk, M. Soural, & J. Hlaváč, 2013).

Development of Analytical Methods

Furthermore, derivatives of 3-Amino-5-chloro-2-nitrobenzoic acid have been utilized in developing analytical methods. For instance, G. Ellman (1959) synthesized a water-soluble aromatic disulfide from 5,5′-dithiobis(2-nitrobenzoic acid), which proved useful for determining sulfhydryl groups, highlighting its application in biochemical analysis (G. Ellman, 1959).

Safety and Hazards

The safety data sheet for a similar compound, 5-Chloro-2-nitrobenzoic acid, indicates that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid dust formation, ingestion, and inhalation .

properties

IUPAC Name

3-amino-5-chloro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWBZTCBIRBNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444034
Record name 3-Amino-5-chloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chloro-2-nitrobenzoic acid

CAS RN

193481-78-6
Record name 3-Amino-5-chloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen, to a solution of t-BuOK (156.8 g) and Cu(OAc)2 (3.6 g) in DMF (1.2 L) was added a solution of 5-chloro-2-nitrobenzoic acid (40.0 g) and MeONH2HCl (33.2 g) in DMF (300 mL) at 0° C. After 3 h the reaction was quenched by addition of H2O (2.5 L) and acidified with 10% HCl solution to pH=1. The mixture was extracted with EA (2 L×2) and the combined organic layers were then washed with brine, dried over anhydrous Na2SO4, filtered and concentrated in-vacuo to afford the crude product as a yellow solid (43.2 g, yield 100%). 1H NMR (300 MHz, CDCl3): δ ppm 6.88 (s, 1H, J=2.4 Hz), 6.91 (d, 1H, J=2.4 Hz), 8.08 (br s, 2H); LC-MS: m/e=217 [M+1]+.
Quantity
156.8 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

To a mixture of potassium tert-butoxide (38.9 g, 0.347 mol) and copper-(II) acetate monohydrate (0.9 g, 4.96 mmol) in DMF (160 ml) was added a solution of O-methylhydroxylamine hydrochloride (8.3 g, 99.3 mmol) and 3-chloro-6-nitrobenzoic acid (69; 10 g, 49.6 mmol) in DMF (160 ml) at 0° C. The resulting reaction mixture was stirred at that temperature for 3 h. It was then quenched with water, acidified with 10% HCl and extracted with EtOAc. The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure. The residue was taken up in EtOAc and extracted with 10% aqueous NaOH. The combined aqueous layers were acidified with concentrated HCl to a pH=3 and then extracted with EtOAc. The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure to afford 3-amino-5-chloro-2-nitrobenzoic acid 70 (6.5 g, 60.5%) as a brown red solid.
Quantity
38.9 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-chloro-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-5-chloro-2-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-5-chloro-2-nitrobenzoic acid
Reactant of Route 4
3-Amino-5-chloro-2-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-5-chloro-2-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Amino-5-chloro-2-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.